molecular formula C15H17NO B2633495 N-[(2-Benzylcyclopropyl)methyl]but-2-ynamide CAS No. 2411245-13-9

N-[(2-Benzylcyclopropyl)methyl]but-2-ynamide

Cat. No.: B2633495
CAS No.: 2411245-13-9
M. Wt: 227.307
InChI Key: FJWHTRGMBPRGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-Benzylcyclopropyl)methyl]but-2-ynamide is a synthetic organic compound characterized by its unique cyclopropyl and ynamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Benzylcyclopropyl)methyl]but-2-ynamide typically involves the reaction of a cyclopropylmethylamine derivative with a but-2-ynoic acid derivative under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the annulation of bicyclobutanes with ynamides . The reaction conditions often include mild temperatures and the presence of a suitable solvent to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Benzylcyclopropyl)methyl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the ynamide group to an amine or alkene.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ynamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or alkenes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(2-Benzylcyclopropyl)methyl]but-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-Benzylcyclopropyl)methyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites and modulate biological pathways. For example, the cyclopropyl group can induce strain in the target molecule, leading to conformational changes and altered activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Phenylcyclopropyl)methyl]but-2-ynamide
  • N-[(2-Methylcyclopropyl)methyl]but-2-ynamide
  • N-[(2-Cyclopropylmethyl)but-2-ynamide

Uniqueness

N-[(2-Benzylcyclopropyl)methyl]but-2-ynamide is unique due to the presence of the benzyl group, which enhances its lipophilicity and potential for membrane permeability. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological activities and applications.

Properties

IUPAC Name

N-[(2-benzylcyclopropyl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-6-15(17)16-11-14-10-13(14)9-12-7-4-3-5-8-12/h3-5,7-8,13-14H,9-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWHTRGMBPRGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1CC1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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